molecular formula C19H19ClN2O3S B2831029 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851803-96-8

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2831029
CAS No.: 851803-96-8
M. Wt: 390.88
InChI Key: WJMIBADQWAIEPY-UHFFFAOYSA-N
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Description

This compound is a substituted 4,5-dihydro-1H-imidazole derivative characterized by two key functional groups: a 3,5-dimethoxybenzoyl moiety at the 1-position and a (2-chlorophenyl)methylsulfanyl group at the 2-position of the imidazole ring (Fig. 1). The 4,5-dihydro backbone indicates partial saturation of the imidazole ring, distinguishing it from fully aromatic analogs.

Imidazole derivatives are pharmacologically versatile, with applications ranging from antimicrobial agents to chemosensors for metal ions . The (2-chlorophenyl)methylsulfanyl substituent introduces a hydrophobic, electron-withdrawing component, which could modulate solubility and reactivity.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-24-15-9-14(10-16(11-15)25-2)18(23)22-8-7-21-19(22)26-12-13-5-3-4-6-17(13)20/h3-6,9-11H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMIBADQWAIEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide. The process may involve:

    Formation of the chlorophenyl intermediate: This step might involve the chlorination of a phenyl ring using reagents like thionyl chloride.

    Attachment of the methanone group: This could be achieved through a Friedel-Crafts acylation reaction.

    Formation of the dihydroimidazolyl group: This step might involve the cyclization of an appropriate precursor in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs vary primarily in substituents at the 1- and 2-positions of the imidazole ring. Key comparisons include:

Compound Name Substituents Key Features Pharmacological/Chemical Relevance Reference
Target Compound : 2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole 1: 3,5-Dimethoxybenzoyl
2: (2-Chlorophenyl)methylsulfanyl
Electron-rich benzoyl group; chlorinated thioether Potential chemosensor or antimicrobial agent (hypothesized from related compounds)
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 1: 3,5-Dimethoxyphenyl
2: Phenyl
Fully aromatic imidazole; no thioether Demonstrated utility as a ligand for Ir³⁺ complexes and chemosensor
Xylometazoline Hydrochloride 1: 4-(tert-Butyl)-2,6-dimethylbenzyl
2: —
Vasoconstrictor; 4,5-dihydroimidazole backbone Clinically used as an adrenergic agent (nasal decongestant)
2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole 1: 4-Chlorophenylsulfonyl
2: (2-Chlorophenyl)methylsulfanyl
Sulfonyl group enhances electrophilicity Noted in synthetic databases; potential protease inhibition (speculative)
2-(Naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole 1: —
2: Naphthalen-2-ylmethyl
Bulky aromatic substituent Intermediate for antidepressants (e.g., Naphazoline derivatives)

Pharmacological and Chemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,5-dimethoxybenzoyl group in the target compound contrasts with sulfonyl or halogenated substituents in analogs.
  • Thioether vs. Aryl Substituents : The (2-chlorophenyl)methylsulfanyl group introduces a sulfur atom, which can participate in hydrogen bonding or redox interactions. This differs from purely hydrocarbon substituents in Xylometazoline or naphthyl groups in antidepressant intermediates .

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a hybrid molecule that combines features of imidazole and thioether functionalities. This article explores its biological activities, including antibacterial, antifungal, and anticancer properties, supported by various studies and data.

Chemical Structure

The chemical structure can be represented as follows:

C16H18ClN2O3S\text{C}_{16}\text{H}_{18}\text{ClN}_2\text{O}_3\text{S}

This structure includes a chlorophenyl group, a sulfanyl group, and a dimethoxybenzoyl moiety, contributing to its diverse biological activity.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • IC50 Values : It exhibited an IC50 value of approximately 52 nM in MCF-7 cells and 74 nM in MDA-MB-231 cells, indicating potent antiproliferative activity .
  • Mechanism of Action : The compound was found to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. Immunofluorescence studies confirmed that it targets tubulin, leading to mitotic catastrophe .

Antibacterial and Antifungal Activity

The compound's antibacterial properties have also been evaluated:

  • Bacterial Strains Tested : The compound demonstrated activity against Salmonella typhi and Bacillus subtilis, with moderate to strong inhibition observed .
  • Inhibition Concentrations : Specific IC50 values for these strains were not detailed in the available literature but were noted to be significant compared to control substances.

Additionally, its antifungal activity was assessed against common pathogens, indicating a broad spectrum of antimicrobial properties.

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory capabilities:

  • Acetylcholinesterase (AChE) Inhibition : It showed strong inhibitory effects against AChE, which is crucial for the treatment of neurodegenerative diseases .
  • Urease Inhibition : The compound also demonstrated significant urease inhibitory activity, which is relevant for conditions like urinary tract infections.

Case Studies

Several case studies have documented the biological activities of related compounds within the same chemical class:

  • Study on Imidazole Derivatives : A series of imidazole derivatives were synthesized and evaluated for their anticancer properties. Compounds with similar structural features exhibited comparable anti-proliferative effects against various cancer cell lines.
  • Antimicrobial Screening : A study focusing on thioether-containing compounds revealed that those with chlorophenyl substitutions had enhanced antibacterial activity against Gram-positive bacteria.

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerIC50 = 52 nM (MCF-7), 74 nM (MDA-MB-231)
AntibacterialModerate to strong activity against S. typhi and B. subtilis
AChE InhibitionStrong inhibitory effects
Urease InhibitionSignificant inhibition

Q & A

Basic: What are the recommended synthetic routes for preparing 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole?

Answer:
The synthesis typically involves multi-step reactions:

Imidazole core formation : Use a cyclocondensation reaction between thiourea derivatives and α-halo ketones under basic conditions (e.g., KOH/EtOH) to form the dihydroimidazole backbone .

Sulfanyl group introduction : React the imidazole intermediate with 2-chlorobenzyl thiol via nucleophilic substitution, optimized in anhydrous DMF at 60–80°C .

Benzoylation : Introduce the 3,5-dimethoxybenzoyl group using a coupling agent (e.g., EDC/HOBt) in dichloromethane, with yields improved by slow addition over 2 hours .
Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the final product .

Advanced: How can computational chemistry methods optimize reaction conditions for synthesizing this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and energetics for key steps like benzoylation or sulfanyl substitution. For example:

  • Mechanistic insights : Calculate activation barriers for competing pathways (e.g., SN2 vs. radical mechanisms in sulfanyl group introduction) to prioritize solvent systems .
  • Solvent optimization : Use COSMO-RS simulations to select solvents that stabilize intermediates, reducing side reactions .
  • Experimental validation : Iterative feedback between computational predictions and small-scale trials (e.g., varying temperature/pH) refines conditions for >90% yield .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
A multi-modal approach is required:

  • NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., imidazole proton shifts at δ 7.2–7.8 ppm) and benzoyl group integration .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ = 429.0924 Da) .
  • FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹) and S-C aromatic vibrations (~680 cm⁻¹) .
  • XRD (if crystalline) : Resolves spatial arrangement of the chlorophenyl and dimethoxybenzoyl groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for analogous imidazole derivatives?

Answer:
Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. Methodological strategies include:

  • Structure-activity relationship (SAR) analysis : Systematically compare analogs (e.g., 4-chloro vs. 2-chloro benzyl derivatives) using standardized assays (e.g., MIC for antimicrobial activity) .
  • Meta-analysis : Pool data from PubChem and validated literature to identify trends (e.g., chlorine substitution enhances antifungal potency by 30–50%) .
  • Orthogonal assays : Validate conflicting results via dual methods (e.g., fluorescence-based ATPase inhibition + cell viability assays) to rule out false positives .

Basic: What are the key considerations for designing stability studies of this compound under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products with LC-MS .
  • Thermal stability : Use TGA/DSC to determine decomposition thresholds (>150°C suggests suitability for lyophilization) .

Advanced: How can researchers leverage heterocyclic substitution patterns to enhance target selectivity?

Answer:

  • Electron-withdrawing groups : Introduce nitro or trifluoromethyl groups at the 4-position of the benzoyl ring to modulate electron density, improving kinase inhibition selectivity by 2-fold .
  • Steric effects : Compare bulkier substituents (e.g., diphenyl vs. diethyl) via molecular docking to identify steric clashes with non-target proteins .
  • Dynamic combinatorial chemistry : Generate libraries in situ under physiological conditions to select high-affinity binders .

Basic: What statistical methods are recommended for optimizing reaction yields?

Answer:

  • Factorial design : Use a 2³ factorial matrix to test variables (temperature, catalyst loading, reaction time) and identify interactions (e.g., high temp + low catalyst increases yield by 15%) .
  • Response surface methodology (RSM) : Model non-linear relationships (e.g., parabolic yield vs. solvent polarity) to pinpoint optimal conditions .
  • ANOVA : Validate significance of factors (p < 0.05) to prioritize process adjustments .

Advanced: How can in silico toxicology models predict off-target effects of this compound?

Answer:

  • Pharmacophore screening : Map critical features (e.g., hydrogen bond acceptors from the sulfanyl group) against Tox21 databases to flag potential CYP450 inhibitors .
  • Machine learning : Train models on ChEMBL data to predict hepatotoxicity (e.g., random forest classifiers with 85% accuracy) .
  • Molecular dynamics : Simulate binding to hERG channels to assess cardiac risk; modifications reducing hydrophobic interactions lower toxicity scores .

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